2-アリル安息香酸

概要

説明

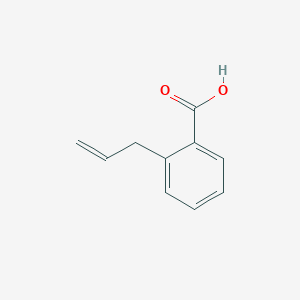

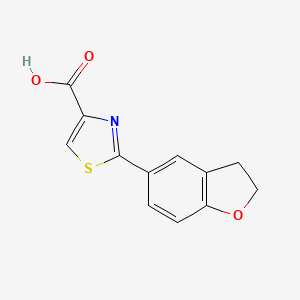

2-Allylbenzoic acid is an organic compound with the molecular formula C10H10O2 It is a derivative of benzoic acid, where an allyl group is attached to the second carbon of the benzene ring

科学的研究の応用

2-Allylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

作用機序

Target of Action

It’s known that the compound undergoes allylic oxidation to form phthalides .

Mode of Action

2-Allylbenzoic acid undergoes an acid-base-sensitive allylic oxidation to form phthalides . This reaction is achieved with 1,2-bis(phenylsulfinyl)ethane palladium (II) acetate (White catalyst) and oxygen in DMSO . The selective formation of 3-ethylidenephthalides or 3-vinylphthalides is controlled by the addition of acids or bases .

Biochemical Pathways

The compound is involved in the formation of phthalides through allylic oxidation . This process is a key step in generating phthalides .

Result of Action

The molecular and cellular effects of 2-Allylbenzoic acid’s action primarily involve the formation of phthalides . These compounds are formed through a competition between Wacker-type oxidation and allylic C–H cleavage .

Action Environment

The action of 2-Allylbenzoic acid is influenced by the presence of acids or bases, which control the selective formation of 3-ethylidenephthalides or 3-vinylphthalides . The reaction conditions can be applied to substituted 2-allylbenzoic acids to generate corresponding phthalides selectively .

生化学分析

Biochemical Properties

2-Allylbenzoic acid plays a significant role in biochemical reactions, particularly in oxidation processes. It interacts with enzymes such as palladium (II) acetate, which facilitates the allylic oxidation of 2-allylbenzoic acid to form phthalides . This reaction is sensitive to the presence of acids and bases, which can control the formation of different phthalide derivatives. The interaction between 2-allylbenzoic acid and palladium (II) acetate is crucial for the selective formation of these compounds.

Cellular Effects

The effects of 2-allylbenzoic acid on various cell types and cellular processes are profound. It influences cell function by participating in oxidation reactions that can alter cellular metabolism. For instance, the oxidation of 2-allylbenzoic acid can lead to the formation of phthalides, which may impact cell signaling pathways and gene expression . These changes can affect cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 2-allylbenzoic acid exerts its effects through binding interactions with biomolecules and enzyme activation. The compound undergoes allylic oxidation in the presence of palladium (II) acetate, leading to the formation of phthalides . This reaction involves the cleavage of allylic C-H bonds, which is a key step in the oxidation process. The molecular mechanism also includes the competition between Wacker-type oxidation and allylic C-H cleavage, which determines the final product of the reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-allylbenzoic acid change over time due to its stability and degradation. The compound’s stability is influenced by the presence of acids and bases, which can control the formation of different oxidation products . Long-term studies have shown that 2-allylbenzoic acid can undergo degradation, leading to changes in its effects on cellular function. These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-allylbenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by participating in oxidation reactions that support cellular metabolism. At higher doses, 2-allylbenzoic acid can exhibit toxic or adverse effects, potentially disrupting cellular function and causing oxidative stress . These dosage-dependent effects are important for determining the safe and effective use of the compound in research.

Metabolic Pathways

2-Allylbenzoic acid is involved in metabolic pathways that include oxidation reactions facilitated by enzymes such as palladium (II) acetate These pathways lead to the formation of phthalides, which can impact metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, 2-allylbenzoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution of 2-allylbenzoic acid is essential for determining its effects on cellular processes.

Subcellular Localization

The subcellular localization of 2-allylbenzoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, determining its role in biochemical reactions and cellular processes. Understanding the subcellular localization of 2-allylbenzoic acid is crucial for elucidating its mechanism of action.

準備方法

Synthetic Routes and Reaction Conditions: 2-Allylbenzoic acid can be synthesized through several methods. One common approach involves the allylation of benzoic acid derivatives. For instance, the reaction of benzoic acid with allyl bromide in the presence of a base such as potassium carbonate can yield 2-allylbenzoic acid. Another method involves the palladium-catalyzed allylic substitution of benzoic acid derivatives with allyl alcohols.

Industrial Production Methods: Industrial production of 2-allylbenzoic acid typically involves large-scale allylation reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the product. Catalysts like palladium on carbon are often employed to facilitate the reaction.

化学反応の分析

Types of Reactions: 2-Allylbenzoic acid undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Palladium acetate, oxygen, DMSO.

Reduction: Lithium aluminum hydride, ethanol.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Phthalides.

Reduction: Allylbenzyl alcohol, allylbenzene.

Substitution: Halogenated, nitrated, or sulfonated derivatives of 2-allylbenzoic acid.

類似化合物との比較

- 2-Vinylbenzoic acid

- 4-(2-Propenyl)benzoic acid

- 3-Allyl-4-methoxybenzoic acid

- 4-Vinylbenzoic acid

Comparison: 2-Allylbenzoic acid is unique due to the position of the allyl group on the benzene ring, which significantly influences its reactivity and the types of reactions it can undergo. Compared to 2-vinylbenzoic acid, which has a vinyl group instead of an allyl group, 2-allylbenzoic acid exhibits different reactivity patterns in oxidation and substitution reactions. The presence of the allyl group also makes it more versatile in synthetic applications compared to its vinyl or propenyl counterparts.

特性

IUPAC Name |

2-prop-2-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXHYECRRNWMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372946 | |

| Record name | 2-allylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61436-73-5 | |

| Record name | 2-allylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions that 2-allylbenzoic acid can undergo?

A1: 2-Allylbenzoic acid exhibits diverse reactivity profiles, primarily centered around its carboxylic acid and allyl functionalities. Recent research highlights its participation in various reactions, including:

- Intramolecular Cyclization: Ruthenium catalysts efficiently mediate the intramolecular cyclization of 2-allylbenzoic acid to form lactones. This reaction showcases the ability to utilize the allyl group for forming new rings. []

- Iodolactonization and Ring Expansion: 2-Allylbenzoic acid can be transformed into iodolactones, which can undergo subsequent ring expansion reactions in the presence of nucleophiles like ammonia. This approach provides a route to substituted 2,3,4,5-tetrahydro-1H-2-benzazepines. []

- Allylic Oxidation: Palladium catalysts can mediate the selective oxidation of the allyl group in 2-allylbenzoic acid. Interestingly, reaction conditions can be tuned to favor either phthalide or isocoumarin formation, highlighting the subtle interplay between reaction parameters and product selectivity. []

Q2: How does the presence of substituents on the aromatic ring of 2-allylbenzoic acid affect its reactivity?

A2: Substituents on the aromatic ring can significantly influence the reactivity of 2-allylbenzoic acid. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, impacting its ability to participate in various reactions.

- Schmidt Reaction: Research indicates that the regioselectivity of the Schmidt reaction on substituted 2-allylbenzoic acid derivatives can be influenced by the nature and position of substituents. [] This highlights the importance of considering substituent effects when designing synthetic strategies involving this compound.

Q3: Are there any specific catalysts known to promote the cyclization of 2-allylbenzoic acid derivatives?

A3: Yes, several catalysts have proven effective in promoting the cyclization of 2-allylbenzoic acid derivatives. Two notable examples include:

- Ruthenium-based catalysts: A combination of RuCl3·nH2O and AgOTf, in the presence of Cu(OTf)2 and PPh3, efficiently catalyzes the cyclization of 2-allylbenzoic acid to the corresponding lactone. Notably, a more active catalyst system comprising (RuCp∗Cl2)2, AgOTf, and PPh3 demonstrated high efficiency even without the copper co-catalyst. []

- Palladium-based catalysts: Palladium(II) acetate, particularly in conjunction with ligands like 1,2-bis(phenylsulfinyl)ethane (White catalyst), enables the selective allylic oxidation of 2-allylbenzoic acids to phthalides or isocoumarins depending on the reaction conditions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302466.png)

![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)

![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)